molecular formula C9H9BrClN B1375637 8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline CAS No. 1368780-82-8

8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline

Cat. No.: B1375637
CAS No.: 1368780-82-8
M. Wt: 246.53 g/mol
InChI Key: FIGCYUUCCAJSQG-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline is a halogenated tetrahydroquinoline derivative featuring bromine and chlorine substituents at the 8- and 6-positions, respectively. This bicyclic structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline typically involves the bromination and chlorination of tetrahydroquinoline. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Formation of various substituted tetrahydroquinoline derivatives.

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline is utilized as a building block for synthesizing pharmaceutical agents. Its derivatives have shown promising antimicrobial , anticonvulsant , and anticancer properties. For example:

  • Anticancer Activity : Studies have indicated that THQ derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, providing avenues for drug development targeting metabolic pathways involved in diseases .

Biological Studies

The compound serves as a probe in biological research to investigate interactions with various biological targets:

  • Binding Affinity Studies : Research has focused on its binding interactions with enzymes and receptors, elucidating its mechanism of action. These studies help identify potential therapeutic applications .

Materials Science

In materials science, this compound is explored for its role in developing organic semiconductors and advanced materials. Its unique halogenated structure enhances its reactivity and utility in creating functional materials for electronic applications.

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary but often include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline Br (C8), Cl (C6) C₉H₉BrClN ~262.5* Not explicitly provided Halogenated; potential for electrophilic substitution and cross-coupling reactions
8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline Br (C8), OMe (C6) C₁₀H₁₂BrNO 242.115 1220694-87-0 Methoxy group enhances solubility; used in high-yield synthetic routes
8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline Br (C8), F (C6) C₉H₉BrFN 230.08 1690812-16-8 Fluorine’s electronegativity increases stability and bioactivity
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Br (C6), 2×CH₃ (C4) C₁₁H₁₄BrN 240.14 1187830-63-2 Steric hindrance from dimethyl groups improves thermal stability
6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline Br (C6), OMe (C7) C₁₀H₁₂BrNO 242.12 1368141-75-6 Methoxy at C7 alters electronic distribution; used in agrochemical research
6-Bromo-1,2,3,4-tetrahydroquinoline Br (C6) C₉H₁₀BrN 212.09 Not explicitly provided Simplified structure; catalytic reduction applications

*Estimated based on analogs.

Stability and Physicochemical Behavior

  • Fluorine Substitution: 8-Bromo-6-fluoro-tetrahydroisoquinoline (CAS 1690812-16-8) shows enhanced metabolic stability in biological systems compared to chloro analogs, a trait leveraged in drug design .
  • Thermal Stability : Dimethyl-substituted derivatives (e.g., 6-Bromo-4,4-dimethyl) exhibit higher decomposition temperatures (>200°C), making them suitable for high-temperature reactions .

Biological Activity

8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound belonging to the tetrahydroquinoline (THQ) family. Its unique structure, characterized by the presence of bromine and chlorine substituents, positions it as a significant candidate in medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential applications based on recent research findings.

  • Chemical Formula : C10_{10}H9_{9}BrClN
  • Molecular Weight : Approximately 232.54 g/mol
  • Structure : The compound features a tetrahydroquinoline backbone with bromine at the 8-position and chlorine at the 6-position.

Anticancer Properties

Research indicates that derivatives of tetrahydroquinoline exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)12.5Induction of apoptosis
MCF-7 (Breast Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Inhibition of proliferation

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor , particularly in modulating the activity of phosphodiesterases (PDEs). Inhibitors of PDEs are crucial in treating conditions such as Alzheimer's disease by enhancing cGMP levels . In vitro studies have demonstrated that this compound exhibits significant inhibition against PDE5 with an IC50 value comparable to established inhibitors .

Antimicrobial Activity

Similar to other THQ derivatives, this compound has been evaluated for its antimicrobial properties . Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents may enhance its interaction with microbial targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets , including enzymes and receptors. The halogen substituents play a critical role in modulating these interactions:

  • Enzyme Interaction : The compound binds to active sites on enzymes like PDE5, leading to inhibition of their catalytic activity.
  • Receptor Modulation : It may also interact with various receptors involved in cell signaling pathways, contributing to its anticancer and antimicrobial effects.

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of this compound:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that modifications to the tetrahydroquinoline scaffold could enhance cytotoxicity against specific cancer types .
  • PDE Inhibition Research : Another research article detailed the synthesis of novel THQ derivatives that demonstrated improved binding affinity to PDE5 compared to traditional inhibitors .
  • Antimicrobial Testing : A comparative study found that compounds similar to this compound exhibited enhanced activity against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8-bromo-6-chloro-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?

  • Methodology : Catalytic hydrogenation using TiO₂-S with hydrosilane/ethanol systems (as demonstrated for analogous tetrahydroquinolines) can reduce nitro or aromatic intermediates while preserving halogen substituents . Alternative routes may involve cyclization of halogenated anilines with acrylonitrile derivatives under acidic conditions. Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (5–10 mol%).

Q. How can purification challenges arising from halogenated by-products be addressed?

  • Methodology : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates bromo/chloro isomers. Recrystallization in ethanol/water mixtures (1:3 v/v) improves purity, as halogenated tetrahydroquinolines often exhibit low solubility in polar solvents . Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H NMR : Key signals include aromatic protons (δ 6.3–7.1 ppm), methylene groups adjacent to nitrogen (δ 3.2–3.3 ppm), and aliphatic protons (δ 1.8–2.7 ppm) .
  • ¹³C NMR : Look for carbons adjacent to halogens (C-Br: ~115 ppm; C-Cl: ~125 ppm) and tetrahydroquinoline backbone signals (20–45 ppm for aliphatic carbons) .
  • HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₉H₁₀BrClN: 260.96 g/mol) .

Advanced Research Questions

Q. How does the electronic interplay between bromo and chloro substituents affect reactivity in cross-coupling reactions?

  • Methodology : The electron-withdrawing nature of Cl may activate the Br substituent for Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/Na₂CO₃ (2M) at 80°C. Monitor regioselectivity via LC-MS; Cl at position 6 can sterically hinder coupling at position 8 .

Q. What stability issues arise under varying pH and temperature conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 4 weeks) show decomposition via dehalogenation above pH 7. Use buffered solutions (pH 4–6) for long-term storage. FTIR monitoring reveals C-Br bond degradation (loss of ~550 cm⁻¹ peak) under basic conditions .

Q. How can contradictions in reported spectroscopic data be resolved?

  • Methodology : Compare solvent effects (CDCl₃ vs. DMSO-d₆) on NMR shifts. For example, DMSO-d₆ may deshield aromatic protons by 0.2–0.5 ppm due to hydrogen bonding. Cross-validate with computational methods (DFT calculations for expected shifts) .

Q. What mechanistic insights explain regioselectivity in halogenation reactions?

  • Methodology : Electrophilic halogenation (e.g., NBS in AcOH) favors para positions due to the directing effect of the tetrahydroquinoline nitrogen. Kinetic studies (monitored by UV-Vis at 270 nm) show Cl⁺ addition precedes Br⁺ under competitive conditions .

Q. Methodological Best Practices

Safety protocols for handling halogenated tetrahydroquinolines:

  • PPE : Use nitrile gloves, lab coats, and ANSI Z87.1-approved goggles.
  • Ventilation : Conduct reactions in fume hoods with ≥100 ft/min airflow.
  • Waste disposal : Collect halogenated waste separately in amber glass bottles; incinerate at ≥1,200°C to avoid dioxin formation .

Analytical workflow for impurity profiling:

  • Step 1 : LC-MS (ESI+) to detect dehalogenated by-products (e.g., m/z 183 for loss of Br).
  • Step 2 : GC-MS (HP-5 column) for volatile impurities (e.g., residual solvents).
  • Step 3 : X-ray crystallography to confirm structural integrity if NMR data is ambiguous .

Properties

IUPAC Name

8-bromo-6-chloro-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h4-5,12H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGCYUUCCAJSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)Cl)Br)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline
8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline
8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline
8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline
8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline
8-Bromo-6-chloro-1,2,3,4-tetrahydroquinoline

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